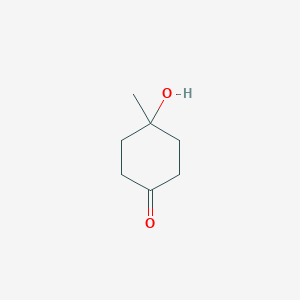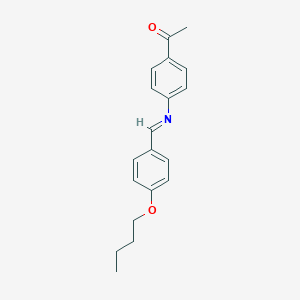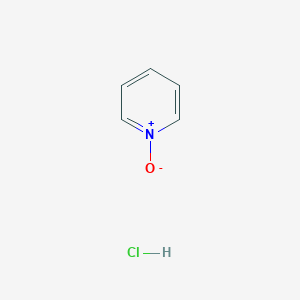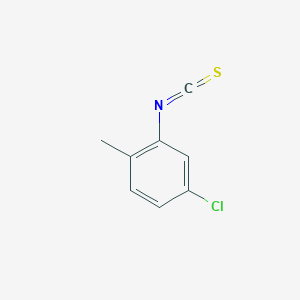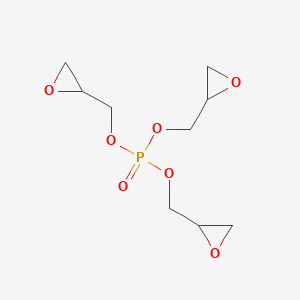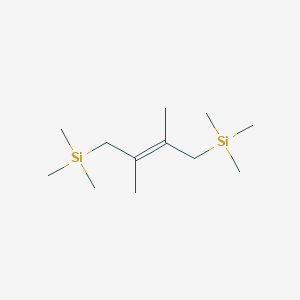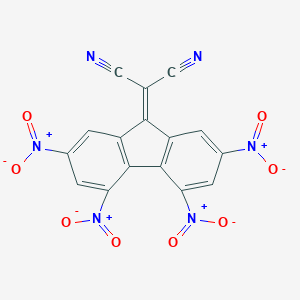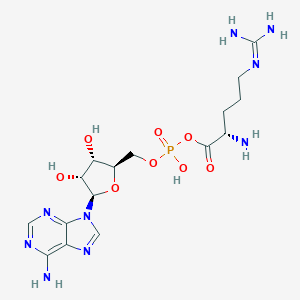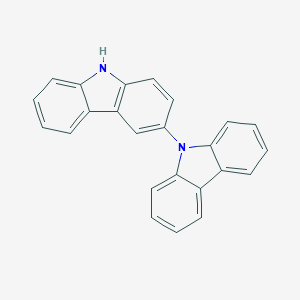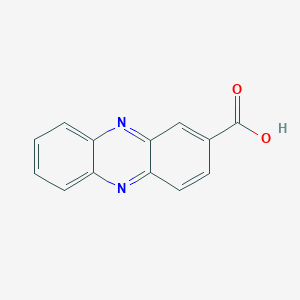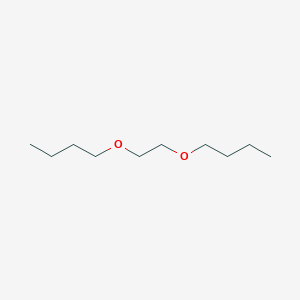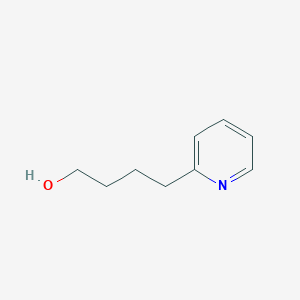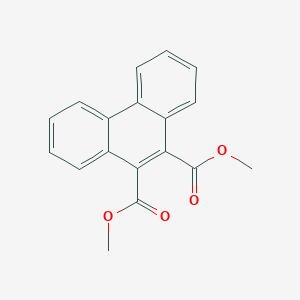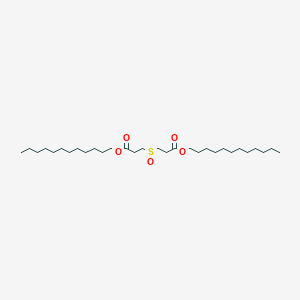![molecular formula C15H20N2 B091559 3-[(3-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 19213-30-0](/img/structure/B91559.png)
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole, commonly known as MPI, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the serotonin 5-HT1A receptor. The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.
Mécanisme D'action
MPI acts as a selective agonist of the serotonin 5-HT1A receptor. The activation of this receptor results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Effets Biochimiques Et Physiologiques
MPI has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for regulating mood and behavior. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPI has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using MPI in lab experiments. The compound is highly potent and may have off-target effects, which may complicate the interpretation of the results. Additionally, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on MPI. One potential direction is to study the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, future research could focus on developing more potent and selective agonists of the serotonin 5-HT1A receptor, which may have even greater therapeutic potential.
Méthodes De Synthèse
MPI can be synthesized by the reaction of 3-(bromomethyl)-1H-indole with 3-methylpiperidine in the presence of a base. The reaction yields the desired product in high purity and yield.
Applications De Recherche Scientifique
MPI has been widely studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating anxiety, depression, and schizophrenia. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
19213-30-0 |
|---|---|
Nom du produit |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-5-4-8-17(10-12)11-13-9-16-15-7-3-2-6-14(13)15/h2-3,6-7,9,12,16H,4-5,8,10-11H2,1H3 |
Clé InChI |
ICMUUFNWMOFVCX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
SMILES canonique |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
Synonymes |
3-[(3-Methylpiperidino)methyl]-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



